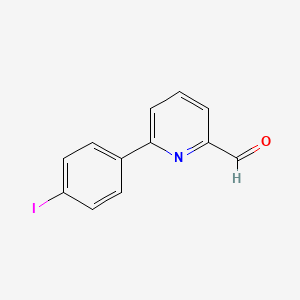

6-(4-Iodophenyl)pyridine-2-carbaldehyde

Description

6-(4-Iodophenyl)pyridine-2-carbaldehyde is a halogenated pyridine derivative featuring a pyridine ring substituted at the 2-position with a carbaldehyde group and at the 6-position with a 4-iodophenyl moiety. This compound is of significant interest in coordination chemistry and materials science due to its ability to act as a ligand or precursor for fluorescent dyes and pharmaceutical agents. The iodine atom introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthetic routes often involve condensation reactions of pyridine-2-carbaldehyde with iodobenzene derivatives under catalytic conditions. For instance, pyridine-2-carbaldehyde (4.5) is activated by HCl to form intermediates that undergo nucleophilic substitution or coupling reactions .

Properties

Molecular Formula |

C12H8INO |

|---|---|

Molecular Weight |

309.10 g/mol |

IUPAC Name |

6-(4-iodophenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H |

InChI Key |

XJMAGGFELWGRED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)I)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(4-Iodophenyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures .

Chemical Reactions Analysis

6-(4-Iodophenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction Reactions: The carbaldehyde group can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Scientific Research Applications

6-(4-Iodophenyl)pyridine-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its use in chemical reactions, the compound acts as a substrate that undergoes various transformations catalyzed by transition metals such as palladium . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Halogen-Substituted Pyridine Carbaldehydes

The substitution of iodine with other halogens or functional groups significantly alters physicochemical properties and applications. Key analogs include:

Key Observations :

- Electron Effects : The iodine atom in this compound enhances electrophilicity at the aldehyde group compared to methoxy-substituted analogs, facilitating nucleophilic additions .

- Steric Influence : The bulky iodine substituent may hinder π-stacking interactions in coordination polymers relative to smaller halogens like Cl or Br .

- Bioactivity : Iodo derivatives exhibit enhanced antiviral activity compared to chloro analogs, as seen in triazole-thiol compounds targeting viral proteases .

Functional Group Variations

- Thiosemicarbazone Derivatives : Pyridine-2-carbaldehyde thiosemicarbazones, such as those complexed with platinum(II), demonstrate cytotoxic activity. The presence of iodine could modulate metal-binding affinity and cellular uptake .

- BF₂ Complexes : this compound derivatives form BF₂ chelates with strong fluorescence, useful in imaging. The iodine atom acts as a "chemical anchor" for further functionalization .

Fluorescent Dyes

BF₂ complexes of 6-(4-iodophenyl)dipyrrins exhibit red-shifted emission maxima (~650 nm) compared to non-iodinated analogs (~600 nm), attributed to the heavy atom effect enhancing spin-orbit coupling .

Pharmaceutical Potential

Iodinated pyridine carbaldehydes are explored as inhibitors of viral enzymes. For example, 4-(4-iodophenyl)hydrazinyl-triazole-thiol derivatives show higher binding affinity to SARS-CoV-2 proteases than chloro-substituted counterparts, likely due to halogen bonding with active-site residues .

Coordination Chemistry

In platinum(II) complexes, iodine substituents improve stability against hydrolysis compared to methoxy groups, making them suitable for aqueous-phase catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.